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Compound of Interest

Compound Name: 4-Bromo-6, 7-dimethoxyquinoline

Cat. No.: B152583

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and
potential biological relevance of 4-Bromo-6,7-dimethoxyquinoline. The information is curated
for professionals in chemical research and drug development, with a focus on providing
practical data and methodologies.

Core Chemical Properties

4-Bromo-6,7-dimethoxyquinoline is a halogenated derivative of the quinoline scaffold, a
privileged structure in medicinal chemistry. Its physicochemical properties are summarized
below.
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Property Value
CAS Number 666734-51-6
Molecular Formula C11H10BrNO:2
Molecular Weight 268.11 g/mol
Appearance Expected to be a solid at room temperature
Melting Point Not reported in available literature
Boiling Point 359.2 £ 37.0 °C at 760 mmHg
Density 1.5+0.1 g/cm3
Flash Point 171.0 £ 26.5 °C
Expected to be soluble in common organic
Solubility solvents like dichloromethane, chloroform, and

ethyl acetate. Sparingly soluble in alcohols and

likely insoluble in water.

Spectroscopic Profile

Detailed experimental spectra for 4-Bromo-6,7-dimethoxyquinoline are not readily available

in the public domain. However, based on its chemical structure and data from analogous

compounds, a predictive spectroscopic profile can be constructed.

Predicted *H NMR Spectral Data (500 MHz, CDClIs)
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Chemical Shift (5,

Coupling Constant

Multiplicity Assignment

ppm) (J, Hz)

~8.5-8.7 d ~45-5.0 H-2
~7.3-75 d ~45-5.0 H-3
~7.2-7.4 s H-5
~7.0-7.2 S H-8

~4.0 s OCHs (C7)
~3.9 s OCHs (C6)

Chemical Shift (6, ppm)

Assignment

~155 - 157 C-7
~150 - 152 C-6

~148 - 150 C-2

~145 - 147 C-8a

~138 - 140 C-4

~121 - 123 C-4a

~120 - 122 C-3

~108 - 110 C-5

~100 - 102 c-8

~56.5 OCHs (C7)
~56.0 OCHs (C6)

Predicted FT-IR Spectral Data
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Wavenumber (cm~?) Functional Group Assignment
~3100 - 3000 Aromatic C-H stretch

~2950 - 2850 Aliphatic C-H stretch (methoxy)
~1600 - 1450 Aromatic C=C and C=N ring stretch
~1275 - 1200 Aryl-O stretch (asymmetric)

~1075 - 1020 Aryl-O stretch (symmetric)

~600 - 500 C-Br stretch

Predicted Mass Spectrometry Data

m/z Assignment

[M]*/ [M+2]* (Molecular ion peak, bromine

267/269

isotope pattern)
252/254 [M - CHs]*
238/240 [M - C2Hs]*
188 [M - Br]*
159 [M - Br - CHOJ*

Synthesis and Reactivity
Synthetic Pathway

4-Bromo-6,7-dimethoxyquinoline can be synthesized from commercially available starting
materials. A plausible synthetic route is outlined below, commencing from 3,4-dimethoxyaniline.
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Step 1: Gould-Jacobs Reaction

: Cyclizati 1.NAOH (), Rt
Step 2: Thermal Cyclization o) ¢

Click to download full resolution via product page

Caption: Synthetic pathway for 4-Bromo-6,7-dimethoxyquinoline.

Experimental Protocol: Synthesis of 4-Bromo-6,7-

dimethoxyquinoline
Step 1-3: Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline

This precursor can be synthesized via the Gould-Jacobs reaction. 3,4-Dimethoxyaniline is
reacted with diethyl (ethoxymethylene)malonate, followed by thermal cyclization in a high-
boiling solvent like Dowtherm A. The resulting ester is then saponified and decarboxylated
under basic conditions, followed by acidic workup to yield 4-hydroxy-6,7-dimethoxyquinoline.

Step 4: Bromination of 4-Hydroxy-6,7-dimethoxyquinoline

e To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-
hydroxy-6,7-dimethoxyquinoline (1.0 eq).

¢ Add phosphorus oxybromide (POBr3) (2.0 - 3.0 eq) portion-wise at 0 °C.

o Slowly warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring the
reaction progress by thin-layer chromatography (TLC).

o After completion, cool the mixture to room temperature and carefully pour it onto crushed ice
with vigorous stirring.
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o Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or
dilute ammonium hydroxide until the pH is approximately 7-8.

o Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl
acetate) (3 x volume).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel or recrystallization from a
suitable solvent system (e.g., ethanol/hexanes) to afford pure 4-Bromo-6,7-
dimethoxyquinoline.

Reactivity

The chemical reactivity of 4-Bromo-6,7-dimethoxyquinoline is primarily dictated by the
guinoline ring system and the bromine substituent.

o Nucleophilic Aromatic Substitution: The bromine atom at the 4-position is susceptible to
nucleophilic displacement by various nucleophiles, such as amines, thiols, and alkoxides.
This reactivity is key for the synthesis of diverse derivatives.

» Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond can readily participate in
various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira,
and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of
substituents at the 4-position.

e C-H Activation/Functionalization: The quinoline core itself can undergo regioselective C-H
functionalization, although the existing substituents will influence the position of further
reactions.

Potential Biological Activity and Signaling Pathways

While direct biological studies on 4-Bromo-6,7-dimethoxyquinoline are limited, the quinoline

scaffold is a cornerstone in the development of various therapeutic agents. Notably, the closely
related compound, 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, is a highly potent inhibitor of

the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] This suggests that 4-
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Bromo-6,7-dimethoxyquinoline could serve as a valuable intermediate or scaffold for the

design of novel kinase inhibitors.

EGFR Signaling Pathway and Potential Point of
Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a
cascade of intracellular signaling events that regulate cell proliferation, survival, and
differentiation. Dysregulation of the EGFR pathway is a common feature in many cancers. ATP-

competitive inhibitors block the kinase activity of EGFR, thereby inhibiting downstream

signaling.
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Caption: Potential inhibition of the EGFR signaling pathway.
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Experimental and Developmental Workflows
Synthesis and Characterization Workflow

A logical workflow for the synthesis and characterization of 4-Bromo-6,7-dimethoxyquinoline
and its derivatives is crucial for ensuring the quality and reproducibility of research findings.
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Caption: Workflow for synthesis and characterization.
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This technical guide serves as a foundational resource for researchers interested in the
chemical properties and potential applications of 4-Bromo-6,7-dimethoxyquinoline. The
provided data and protocols are intended to facilitate further investigation into this and related
compounds in the pursuit of novel scientific discoveries and therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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